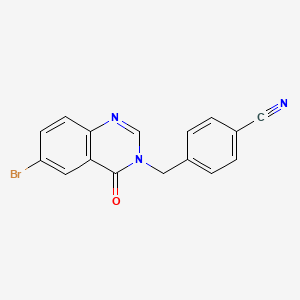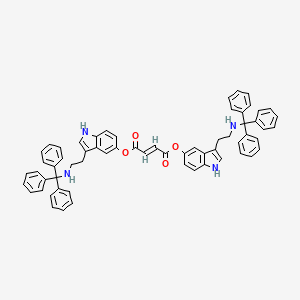![molecular formula C17H22Cl3N3O3S B15079320 4-({[2,2,2-Trichloro-1-(heptanoylamino)ethyl]carbamothioyl}amino)benzoic acid](/img/structure/B15079320.png)
4-({[2,2,2-Trichloro-1-(heptanoylamino)ethyl]carbamothioyl}amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[({[2,2,2-trichloro-1-(heptanoylamino)ethyl]amino}carbothioyl)amino]benzoic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a benzoic acid moiety, a trichloroethyl group, and a heptanoylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[2,2,2-trichloro-1-(heptanoylamino)ethyl]amino}carbothioyl)amino]benzoic acid typically involves multiple steps:
Formation of the Trichloroethyl Intermediate: The initial step involves the reaction of trichloroacetonitrile with heptanoic acid in the presence of a base such as sodium hydroxide to form 2,2,2-trichloro-1-(heptanoylamino)ethanol.
Amidation Reaction: The intermediate is then reacted with a suitable amine, such as aniline, under acidic conditions to form the corresponding amide.
Carbothioylation: The amide is then subjected to a carbothioylation reaction using carbon disulfide and a base like potassium hydroxide to introduce the carbothioyl group.
Coupling with Benzoic Acid: Finally, the product is coupled with 4-aminobenzoic acid under dehydrating conditions, such as using dicyclohexylcarbodiimide (DCC), to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the trichloroethyl group, potentially converting it to a less chlorinated derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trichloroethyl group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products
Oxidation: Formation of quinones or carboxylic acid derivatives.
Reduction: Formation of less chlorinated derivatives or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
科学的研究の応用
Chemistry
In chemistry, 4-[({[2,2,2-trichloro-1-(heptanoylamino)ethyl]amino}carbothioyl)amino]benzoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug design and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, although detailed studies are required to confirm its efficacy and safety.
Industry
In industrial applications, the compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of 4-[({[2,2,2-trichloro-1-(heptanoylamino)ethyl]amino}carbothioyl)amino]benzoic acid involves its interaction with specific molecular targets. The trichloroethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzoic acid moiety can interact with cellular receptors, modulating signaling pathways. The overall effect of the compound depends on the specific biological context and the molecular targets involved.
類似化合物との比較
Similar Compounds
4-aminobenzoic acid: A simpler analog lacking the trichloroethyl and heptanoylamino groups.
2,2,2-trichloro-1-(heptanoylamino)ethanol: An intermediate in the synthesis of the target compound.
N-(2,2,2-trichloroethyl)aniline: A related compound with a similar trichloroethyl group but different overall structure.
Uniqueness
4-[({[2,2,2-trichloro-1-(heptanoylamino)ethyl]amino}carbothioyl)amino]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C17H22Cl3N3O3S |
|---|---|
分子量 |
454.8 g/mol |
IUPAC名 |
4-[[2,2,2-trichloro-1-(heptanoylamino)ethyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C17H22Cl3N3O3S/c1-2-3-4-5-6-13(24)22-15(17(18,19)20)23-16(27)21-12-9-7-11(8-10-12)14(25)26/h7-10,15H,2-6H2,1H3,(H,22,24)(H,25,26)(H2,21,23,27) |
InChIキー |
IDANOLSWQQNMHF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B15079267.png)

![2-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B15079274.png)
![1-(3,4-dimethoxyphenyl)-2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone](/img/structure/B15079278.png)

![9-Bromo-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15079293.png)
![3-[3-(Benzyloxy)phenyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15079297.png)
![Ethyl 1-(4-fluorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B15079305.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B15079310.png)

![2,2-dimethyl-N-(2,2,2-trichloro-1-{[(3-hydroxyanilino)carbothioyl]amino}ethyl)propanamide](/img/structure/B15079331.png)
![2-(4-Methylpiperazin-1-yl)-1-[4-(quinolin-2-yl)piperazin-1-yl]ethanone](/img/structure/B15079350.png)
